O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate

Forensic Toxicology Hepatic Metabolism Organophosphate Bioactivation

O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate (CAS 59299-45-5) is a key organophosphorus (OP) metabolite and synthetic intermediate, representing the des-S-propyl (desthiopropyl) core of the widely used insecticide profenofos. Unlike the parent profenofos (CAS 41198-08-7), this compound lacks the S‑propyl side chain, resulting in a distinct molecular weight (331.55 g/mol), altered lipophilicity, and a fundamental difference in its mechanism of acetylcholinesterase (AChE) interaction.

Molecular Formula C8H9BrClO3PS
Molecular Weight 331.55 g/mol
CAS No. 59299-45-5
Cat. No. B12703690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate
CAS59299-45-5
Molecular FormulaC8H9BrClO3PS
Molecular Weight331.55 g/mol
Structural Identifiers
SMILESCCOP(=S)(O)OC1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C8H9BrClO3PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,15)
InChIKeyDKIBGRUYACAWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate (CAS 59299-45-5): Analytical Reference Profile & Differentiation from Profenofos


O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate (CAS 59299-45-5) is a key organophosphorus (OP) metabolite and synthetic intermediate, representing the des-S-propyl (desthiopropyl) core of the widely used insecticide profenofos [1]. Unlike the parent profenofos (CAS 41198-08-7), this compound lacks the S‑propyl side chain, resulting in a distinct molecular weight (331.55 g/mol), altered lipophilicity, and a fundamental difference in its mechanism of acetylcholinesterase (AChE) interaction [1]. It is predominantly encountered as a biomarker of profenofos exposure in toxicological studies and as a critical reference standard for environmental fate analysis [2][3].

Why Profenofos Technical Material Cannot Replace O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate in Bioanalytical Workflows


Direct substitution of this specific phosphorothioate metabolite with technical-grade profenofos fails due to critical biochemical and analytical divergence. In human liver microsomes, CYP enzymes (primarily CYP3A4) actively bioactivate profenofos into desthiopropylprofenofos, a metabolite more potent than the parent compound at inhibiting crucial CYP activities (IC50 ~3 µM for CYP1A1/2) [1]. Consequently, using profenofos as a surrogate standard fails to account for the metabolite's distinct chromatographic retention time, mass transition (m/z 331 vs. 373), and its direct-acting inhibitory profile, which bypasses the requisite P450 oxidative desulfuration step that limits profenofos toxicity in vitro [2]. For forensic toxicology and environmental monitoring, procurement of the exact metabolite standard (CAS 59299-45-5) is essential to ensure quantitative recovery and avoid false negatives due to matrix-specific hydrolysis rates [3].

Quantitative Evidence Guide: CAS 59299-45-5 Differentiation Benchmarks


Bioactivation Potency: Comparative Intrinsic Clearance (CLint) of Desthiopropylprofenofos Formation in Human vs. Animal Models

The intrinsic clearance (Vmax/Km) of desthiopropylprofenofos formation (the target compound) exhibits profound species-specific differences. In liver microsomal assays, the rank order of formation was mouse > human > rat. Crucially, human liver microsomes (HLM) demonstrated the highest ratio of desthiopropylation to hydroxylation intrinsic clearance, indicating that humans are uniquely 'most active' in bioactivating profenofos into this specific metabolite compared to rat [1]. Among human CYP isoforms, CYP3A4 was the dominant enzyme catalyzing this bioactivation (rank order: CYP3A4 > CYP2B6 > CYP2C19) [2].

Forensic Toxicology Hepatic Metabolism Organophosphate Bioactivation

Toxicological Threshold: Direct CYP Enzyme Inhibition by Profenofos (Parent) vs. Its Metabolite

Profenofos (the parent compound) acts as a potent inhibitor of human liver microsomal CYP enzymes, with the lowest IC50 values recorded at approximately 3 µM for CYP1A1/2 and CYP2B-associated activities [1]. While the parent profenofos itself requires metabolic clearance, its metabolite desthiopropylprofenofos (CAS 59299-45-5) has been characterized as a 'more toxic metabolite' that directly drives inhibition without requiring oxidative activation [2]. This contrasts with classical OP pesticides like chlorpyrifos, which require conversion to the oxon form. The direct-acting nature of desthiopropylprofenofos implies a lower threshold for drug-pesticide interactions in high-risk human CYP2C19 poor metabolizers [1].

Neurotoxicity Drug Interaction Potential CYP450 Inhibition

Analytical Selectivity: Mass Spectral Differentiation as a Forensic Biomarker Standard

In fatal human poisoning cases, des-S-propylated profenofos (CAS 59299-45-5) was identified as one of the four major phosphorus-containing metabolites in blood and urine extracts, while the parent profenofos was detected only in trace amounts [1]. The distinct mass spectral profile (Molecular Ion: 331.55 g/mol; exact mass 329.88819 Da) allows unequivocal separation from the parent profenofos (373.63 g/mol) and the dehalogenated photoproduct M4 (O-(2-chlorophenyl)-O-ethyl phosphorothioate) [2]. This baseline separation is critical for reverse dosimetry calculations, where urinary BCP (4-bromo-2-chlorophenol) alone cannot distinguish between profenofos and desthiopropylprofenofos exposure [1].

Forensic Chemistry GC-MS Metabolite Identification Environmental Exposure Biomarker

Procurement Scenarios: Where O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate Outperforms Generic Alternatives


In Vitro Human-Specific Neurotoxicity & CYP Interaction Screening

Standard HepG2 or SH-SY5Y cell lines lack the full complement of CYP oxidase activity required to bioactivate profenofos. By procuring the pre-formed metabolite desthiopropylprofenofos (CAS 59299-45-5), researchers can directly apply the active toxicant to neuronal cultures, achieving immediate AChE inhibition and CYP1A1/2 antagonism (IC50 ~3 µM) without the confounding variable of species-specific metabolic activation rates [2]. This is critical for pharmaceutical drug-drug interaction (DDI) panels testing candidate drugs against pesticide-exposed populations.

Forensic Toxicology and Poisoning Antidote Efficacy Studies

In fatal profenofos poisonings, the inability of pralidoxime (2-PAM) to reactivate aged AChE is attributed to the aging kinetics of the desthiopropyl metabolite [2]. Procuring the pure analytical standard (CAS 59299-45-5) allows forensic labs to spike blood and urine matrices with the exact phosphorus-containing metabolite detected post-mortem, validating derivatization methods (e.g., diazomethane methylation) for GC-FPD screening [3]. It also supersedes the sole use of urinary BCP, providing a direct measure of the neurotoxic metabolite load that correlates with respiratory failure outcomes.

Environmental Fate Studies: Photodegradation and Hydrolysis Product Tracing

Environmental monitoring of profenofos in water bodies requires tracking its transformation products. O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate serves as the critical reference for distinguishing hydrolytic desulfuration pathways from photolytic dehalogenation pathways (e.g., M4: O-(2-chlorophenyl)-O-ethyl phosphorothioate) [2]. Using the specific standard (331.55 g/mol) enables quantitative analysis of the toxic brominated residue, which exhibits higher bioconcentration potential, separate from the debrominated photoproducts [2].

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